Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate
Description
Potassium 2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate is a specialized organofluorine compound characterized by a 3-bromophenylsulfonyl group attached to a difluoroacetate backbone, stabilized by a potassium counterion. The sulfonyl group (SO₂) enhances electrophilicity at the carbonyl carbon, while the difluoro (CF₂) and bromophenyl substituents contribute to its unique reactivity and solubility profile.
Properties
IUPAC Name |
potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O4S.K/c9-5-2-1-3-6(4-5)16(14,15)8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRNSGFAYKRBZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)C(C(=O)[O-])(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2KO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution via Sulfonyl Chloride Intermediate
The most widely documented route involves the reaction of 3-bromobenzenesulfonyl chloride (CAS 2905-24-0) with potassium 2,2-difluoroacetate (Figure 1). This method leverages nucleophilic acyl substitution, where the chloride leaving group is displaced by the difluoroacetate anion.
Reaction Conditions :
- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature : 60–80°C for 6–12 hours
- Molar Ratio : 1:1 stoichiometry, with excess potassium carbonate to neutralize HCl byproducts.
Key Considerations :
- Moisture must be rigorously excluded to prevent hydrolysis of the sulfonyl chloride.
- The use of DMF enhances solubility but may require post-reaction dialysis for purification.
Table 1: Representative Reaction Parameters and Yields
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 3-Bromobenzenesulfonyl chloride | DMF | 70 | 8 | 78 | 98 |
| 3-Bromobenzenesulfonyl chloride | THF | 65 | 10 | 72 | 95 |
Data adapted from patent CN104557512A and safety protocols for sulfonyl chloride handling.
Alternative Pathways: Difluorocarbene Transfer
Recent advancements explore difluorocarbene (DFC) intermediates generated from (triphenylphosphonio)difluoroacetate (PDFA). In this approach, DFC reacts with 3-bromobenzenesulfinate under oxidative conditions to form the sulfonyl-difluoroacetate backbone.
Mechanistic Insight :
- Oxidation of DFC : Pyridine N-oxide oxidizes DFC to difluorophosgene (CF$$_2$$O).
- Nucleophilic Attack : The sulfinate anion attacks CF$$_2$$O, forming a sulfonyl-difluoroacetyl intermediate.
- Potassium Exchange : Treatment with potassium hydroxide yields the final product.
Advantages :
Optimization Strategies
Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Production Challenges
Byproduct Management
Hydrolysis of sulfonyl chloride generates 3-bromobenzenesulfonic acid , necessitating neutralization with K$$2$$CO$$3$$. Residual DMF poses toxicity concerns, requiring nanofiltration systems for solvent recovery.
Chemical Reactions Analysis
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield different products.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, where it acts as a reagent to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate is a chemical compound with potential applications in scientific research due to its unique structure and properties. Fluorinated compounds are of interest in bioactive molecules because the introduction of fluorine can result in significant changes in their chemical, physical, and biological properties . Compounds containing a fluorine atom and an electron-withdrawing group on the same carbon atom are used as effective fluorinated building blocks to synthesize physiologically active compounds .
Here's a summary of applications and related information regarding fluorinated compounds:
Role of Fluorine in Pharmaceuticals
- Impact on Drug Properties The introduction of fluorine into bioactive molecules can significantly alter their chemical, physical, and biological properties .
- Basicity and Bioavailability Fluorination can decrease the basicity of amine-type drugs and improve their bioavailability .
- Acidity Fluorine substitution can increase the acidity of carboxylic acids and phenol derivatives, which can be beneficial in drug design . For example, the fluorination of methotrexate reduces toxicity by increasing the acidity of the γ-carboxyl group, which disfavors the accumulation of poly-γ-glutamate metabolites inside cells .
Fluorination Reagents and Building Blocks
- Fluorinated Building Blocks Fluorinated building blocks with both a fluorine atom and a substitutable functional group are utilized as fluorine sources . Compounds with a fluorine atom and an electron-withdrawing group on the same carbon atom are used to synthesize physiologically active compounds .
- Fluoro-carbanions These compounds are treated with a base to form fluoro-carbanions that react with electrophiles . For example, triethyl 2-fluoro-2-phosphonoacetate produces a fluoro-carbanion in the presence of a base, which then reacts with carbonyl compounds to produce α-fluoro-α,β-unsaturated esters .
- Applications of Fluoro-carbanions The resulting esters can be reduced into aldehydes and alcohols and are useful intermediates for synthesizing vitamin A derivatives, insect sex pheromones, and pyrethroids with insecticidal action .
Reactions and Transformations
Functionalization of Alkynes Transition-metal-catalyzed functionalization of alkynes using organoboron reagents has seen recent advances .
syn-Selective Methods Using syn-stereoselectivity, an Ar–PdII complex is involved as a catalytically active species . The precise positioning of the directing functionality with respect to the alkyne is important, with the best results obtained when the directing group is positioned at the homopropargylic position .
Examples of Fluorination Reactions
Deoxygenative Fluorination XtalFluor-E exhibits higher selectivity in deoxygenative fluorination, giving a higher yield of gem-difluorides compared to DAST/HF and Deoxo-Fluor/HF .
Table of Fluorination Effects on Amine-Type Drugs
| 5-HT2A (nM) | pKa | F (%) | |
|---|---|---|---|
| R1, R2 = H, H | 0.99 | 10.4 | - |
| R1, R2 = H, F | 0.43 | 8.5 | 18 |
| R1, R2 = F, F | 0.06 | poor | 80 |
Note: The table illustrates how fluorination decreases the basicity of amine-type drugs and improves bioavailability .
Further Research
Mechanism of Action
The mechanism of action of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Substituent Effects: Sulfonyl vs. Ester/Carboxylic Acid Groups
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7) shares the 3-bromophenyl and difluoroacetate motifs but replaces the sulfonyl group and potassium ion with an ethyl ester. Key differences include:
- Reactivity : The sulfonyl group in the target compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions compared to the ester’s slower hydrolysis .
- Solubility : The potassium salt form improves water solubility, whereas the ethyl ester is lipophilic and requires organic solvents for reactions .
- Applications : The ester is used in fluorination reactions and organic synthesis, while the sulfonyl derivative may enable sulfonylation or coupling reactions .
2-(3-Bromophenyl)-2,2-difluoroacetic acid (C₈H₅BrF₂O₂, MW 251.02) lacks the sulfonyl group and potassium ion. The acid’s pKa is lowered by the electron-withdrawing difluoro group, enhancing acidity compared to non-fluorinated analogs .
Halogen Position and Electronic Effects
Compounds with bromine at different phenyl positions, such as ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (CAS 1180536-37-1), exhibit altered electronic and steric profiles:
Fluorination Patterns: Monofluoro vs. Difluoro
2-(3-Bromophenyl)-2-fluoroacetic acid () contains a single fluorine atom, resulting in weaker electron withdrawal compared to the difluoro group. This reduces stabilization of the carboxylate anion and lowers electrophilicity at the carbonyl carbon, impacting reaction rates in nucleophilic acyl substitutions .
Counterion Influence: Potassium vs. Other Salts
Potassium 2-bromo-2,2-difluoroacetate (CAS 87189-16-0) features a bromine substituent on the acetate carbon instead of the phenyl ring. This compound is moisture-sensitive and used as a fluorinating agent. Its bromide group is more reactive toward nucleophilic displacement than the aromatic bromine in the target compound, highlighting divergent synthetic applications .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical Form | Applications |
|---|---|---|---|---|---|
| Potassium 2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate | Not explicitly provided | ~350–400 (estimated) | 3-Br-C₆H₄-SO₂-CF₂-COO⁻K⁺ | Hygroscopic powder | Pharmaceuticals, coupling reactions |
| Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | C₁₂H₂₄N₂ (reported, likely error) | 196.33 | 3-Br-C₆H₄-CF₂-COOEt | Liquid (oil) | Organic synthesis, fluorination |
| 2-(3-Bromophenyl)-2,2-difluoroacetic acid | C₈H₅BrF₂O₂ | 251.02 | 3-Br-C₆H₄-CF₂-COOH | Solid | Precursor to salts, agrochemicals |
| Potassium 2-bromo-2,2-difluoroacetate | C₂HBrF₂KO₂ | 195.03 | Br-CF₂-COO⁻K⁺ | White powder | Fluorination reagent |
| Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate | C₁₀H₉BrF₂O₂ | 283.08 | 2-Br-C₆H₄-CF₂-COOEt | Liquid | Material science intermediates |
Research Findings and Trends
- Sulfonyl Group Reactivity : The sulfonyl group enhances electrophilicity, enabling reactions like nucleophilic aromatic substitution, which are less feasible in ester or acid analogs .
- Synthetic Versatility : The 3-bromophenyl group permits cross-coupling reactions (e.g., with palladium catalysts), a feature absent in compounds with aliphatic bromine .
Biological Activity
Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate, also known by its chemical formula and CAS number (2287298-71-7), is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a bromophenyl moiety and difluoroacetate, which contributes to its unique chemical characteristics. The presence of fluorine atoms typically enhances lipophilicity and biological activity, making such compounds valuable in medicinal chemistry.
Research indicates that compounds with sulfonyl groups often exhibit diverse biological activities due to their ability to interact with various biological targets. Specifically, this compound may act through the following mechanisms:
- Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit various enzymes, such as dihydroorotase and aldose reductase, affecting metabolic pathways critical for cellular function .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This has been observed in related compounds where DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays indicated significant activity .
- Anti-inflammatory Effects : In silico studies have demonstrated that related compounds can bind effectively to proteins involved in inflammatory responses (e.g., TNF-α and COX-2), suggesting that this compound may exhibit similar effects .
Antioxidant Activity
The antioxidant potential of this compound can be inferred from studies on structurally similar sulfonamides. These compounds exhibited moderate antioxidant activity with IC50 values ranging from 0.66 mM to 1.75 mM in DPPH assays .
Anti-inflammatory Activity
In vitro studies on related compounds have highlighted their anti-inflammatory properties through the inhibition of key inflammatory mediators. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfonamide A | Contains a sulfonamide group | Moderate antimicrobial and antioxidant activity |
| Sulfonamide B | Contains bromine substituents | Enhanced enzyme inhibition and antioxidant properties |
| This compound | Sulfonyl group with bromophenyl and difluoroacetate | Potential anti-inflammatory and antioxidant effects |
Case Studies
Recent studies have utilized computational methods to predict the biological activities of various sulfonamide derivatives. For instance, molecular docking studies indicated that certain derivatives exhibited strong binding affinities to target proteins involved in inflammation and oxidative stress responses . These findings underscore the need for experimental validation of this compound's biological activities.
Q & A
Q. What are the standard synthetic routes for preparing potassium 2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate, and how do reaction conditions impact yield and purity?
The compound is typically synthesized via the reaction of 2-bromo-2,2-difluoroacetyl chloride with potassium hydroxide in an aqueous medium at room temperature. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling stoichiometry to minimize byproducts like hydrochloric acid. Evidence suggests that the hygroscopic nature of the potassium salt necessitates storage in a nitrogen-filled glovebox or desiccator to avoid decomposition . Solvent choice (e.g., DMF) must be carefully timed, as the compound decomposes within hours, forming yellow byproducts, though this does not immediately affect yield if used promptly .
Q. How does the bromine substituent influence the reactivity of potassium 2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate compared to its chloro or iodo analogs?
The bromine atom enhances electrophilicity at the α-carbon, making the compound more reactive in nucleophilic substitution (SN2) reactions compared to chloro analogs. This is attributed to bromine’s intermediate leaving-group ability (weaker C-Br bond vs. C-Cl) and polarizability. Studies comparing halogenated analogs show that bromo derivatives achieve higher yields in cross-coupling reactions, such as Suzuki-Miyaura, due to better oxidative addition with palladium catalysts .
Q. What analytical techniques are recommended for characterizing and verifying the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (particularly <sup>19</sup>F and <sup>1</sup>H) confirms structural integrity. Mass spectrometry (MS) or high-resolution MS (HRMS) can validate molecular weight. For quantification, elemental analysis or ion chromatography ensures correct potassium content. Evidence highlights the importance of monitoring decomposition in DMF via colorimetric changes (yellowing) as a qualitative stability indicator .
Advanced Research Questions
Q. What strategies can mitigate decomposition of potassium 2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate in polar aprotic solvents during prolonged reactions?
Decomposition in solvents like DMF arises from hydrolysis or solvolysis. To mitigate this:
- Use freshly prepared solutions and limit reaction time to <1 hour.
- Employ low temperatures (0–5°C) to slow degradation.
- Replace DMF with less nucleophilic solvents (e.g., THF) where feasible.
- Add molecular sieves or anhydrous salts (e.g., MgSO4) to scavenge trace water .
Q. How does the difluoroacetate moiety affect the compound’s electronic properties and interaction with biological targets?
The difluoroacetate group introduces strong electron-withdrawing effects, lowering the pKa of adjacent protons and enhancing electrophilicity. This facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, as seen in protease inhibitor studies. Fluorine’s inductive effects also improve metabolic stability by reducing oxidative degradation, a property leveraged in prodrug design .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic studies?
Discrepancies in yields (e.g., 60–85%) are often linked to variability in bromide leaving-group efficiency under different conditions. Kinetic studies using <sup>13</sup>C labeling or computational modeling (DFT) can clarify transition-state energetics. For example, competing elimination pathways (E2) may dominate under basic conditions, reducing substitution yields. Optimizing base strength (e.g., using K2CO3 instead of NaOH) and solvent polarity can suppress side reactions .
Q. What role does this compound play in the synthesis of fluorinated pharmaceuticals or agrochemicals?
It serves as a key intermediate for introducing difluoroacetate groups into bioactive molecules. For instance, it is used in:
- Anticancer agents : As a Michael acceptor in kinase inhibitor synthesis.
- Herbicides : To fluorinate aromatic rings, enhancing lipid solubility and membrane permeability.
Case studies highlight its utility in synthesizing ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate, a precursor for neurodegenerative disease therapeutics .
Q. How can researchers troubleshoot low yields in nucleophilic aromatic substitution (NAS) reactions using this compound?
Low yields in NAS often stem from poor leaving-group activation or steric hindrance. Strategies include:
- Catalysis : Adding Cu(I) or Pd(0) to facilitate oxidative addition.
- Microwave irradiation : Accelerating reaction kinetics.
- Directed ortho-metalation : Using directing groups (e.g., sulfonyl) to enhance regioselectivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
